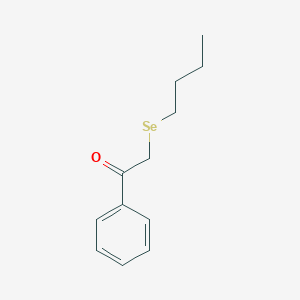![molecular formula C20H18O2 B12551280 4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl CAS No. 143522-23-0](/img/structure/B12551280.png)
4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers This compound is characterized by the presence of a biphenyl core with a methoxyphenyl group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form the carbon-carbon bond between the biphenyl and methoxyphenyl groups . The reaction conditions are generally mild and can be carried out in aqueous media, making it an environmentally friendly approach .
Industrial Production Methods
In an industrial setting, the production of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The biphenyl core can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Hydroxyphenyl)methoxy]-1,1’-biphenyl.
Reduction: Formation of 4-[(3-Methoxyphenyl)methoxy]cyclohexane.
Substitution: Formation of various substituted biphenyl ethers depending on the reagent used.
Applications De Recherche Scientifique
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s binding affinity to proteins and enzymes. The biphenyl core provides a rigid framework that can enhance the compound’s stability and specificity in binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylboronic acid: Used in similar coupling reactions and has comparable structural features.
4-Methoxyphenol: Shares the methoxy group but differs in its overall structure and reactivity.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
4-[(3-Methoxyphenyl)methoxy]-1,1’-biphenyl is unique due to its specific ether linkage and biphenyl core, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
143522-23-0 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-methoxy-3-[(4-phenylphenoxy)methyl]benzene |
InChI |
InChI=1S/C20H18O2/c1-21-20-9-5-6-16(14-20)15-22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clé InChI |
CUXLJOMJYVNSAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
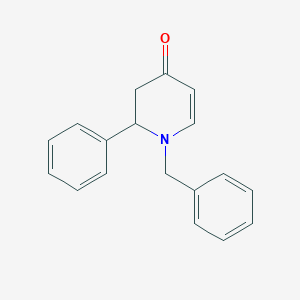

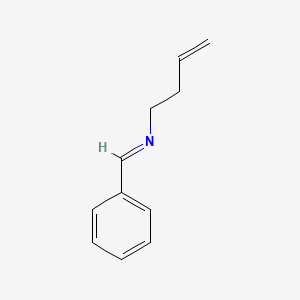
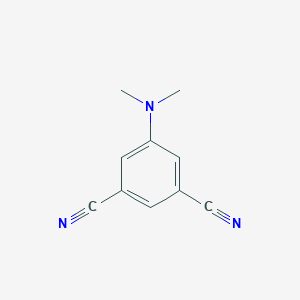

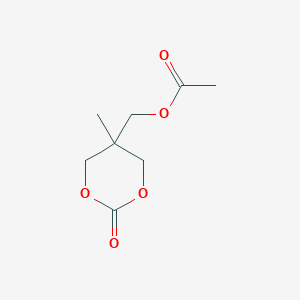
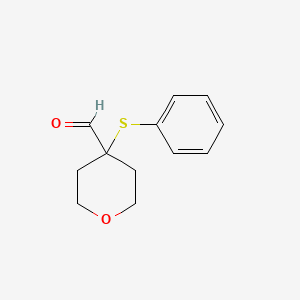
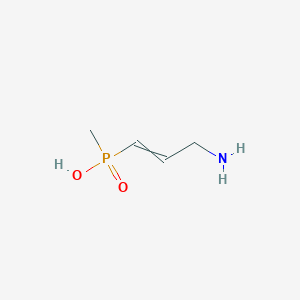
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)
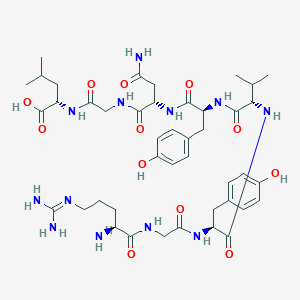
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
